REACTION_CXSMILES
|
[Br:1][C:2]1[C:8]([O:9][CH3:10])=[CH:7][C:5]([NH2:6])=[C:4]([F:11])[CH:3]=1.[C:12]1(=O)[O:17][C:15](=[O:16])[C:14]2[CH2:18][CH2:19][CH2:20][CH2:21][C:13]1=2.O>C(O)(=O)C>[Br:1][C:2]1[C:8]([O:9][CH3:10])=[CH:7][C:5]([N:6]2[C:15](=[O:16])[C:14]3[CH2:18][CH2:19][CH2:20][CH2:21][C:13]=3[C:12]2=[O:17])=[C:4]([F:11])[CH:3]=1
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C=C1OC)F
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C1(C2=C(C(=O)O1)CCCC2)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
subjected to filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1OC)N1C(C2=C(C1=O)CCCC2)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |